[4-(Hydroxymethyl)phenyl] pent-4-ynoate
Description
[4-(Hydroxymethyl)phenyl] pent-4-ynoate is an ester derivative featuring a hydroxymethyl-substituted aromatic ring conjugated to a pent-4-ynoate moiety.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] pent-4-ynoate |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h1,5-8,13H,3-4,9H2 |
InChI Key |
XLRMYVZRSDQMFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl] pent-4-ynoate typically involves the esterification of 4-(hydroxymethyl)phenol with pent-4-ynoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl] pent-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne moiety can undergo click chemistry reactions. These interactions can modulate enzyme activities and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a. 5-CA-2-HM-MCBX ()
- Structure : Contains a hydroxymethyl group on a benzoic acid scaffold, linked to a methoxy-substituted phenylacetamide.
- Comparison: Unlike [4-(Hydroxymethyl)phenyl] pent-4-ynoate, this compound lacks an alkyne but includes an amide bond, which may enhance metabolic stability. The benzoic acid moiety could increase water solubility but reduce membrane permeability compared to the ester group in the target compound .
b. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate ()
- Structure: Features a diphenyl-substituted pent-2-ynoate chain with an ethoxycarbonyloxy group.
- The pent-2-ynoate alkyne (vs. pent-4-ynoate in the target) may alter reactivity in click chemistry applications .
c. Methyl 2-(2-Nitrobenzamido)-2-Phenylpent-4-ynoate ()
- Structure: Includes a nitrobenzamido substituent and a phenyl group on the pent-4-ynoate backbone.
- Quantitative synthesis yield (100%) suggests superior synthetic efficiency compared to the target compound, whose synthesis data is unspecified .
Metabolic and Toxicological Analogues
Data Table: Key Comparative Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
